Compound Description: This compound is a potent activator of human glucokinase (GK). [] Glucokinase is a key enzyme involved in glucose metabolism and is a potential therapeutic target for the treatment of type 2 diabetes.
Relevance: N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide shares the core N-(1,3-benzothiazol-2-yl)benzamide scaffold with the target compound, 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The key difference lies in the substitution on the benzamide ring. While the target compound has chloro and iodo substituents, this compound has a phenylsulfamoyl group at the 3-position of the benzamide ring. []
Compound Description: This compound is another potent activator of human glucokinase (GK). [] The presence of the 2-chloro-4-nitrophenyl sulfamoyl group at the 3-position of the benzamide ring is thought to contribute to its GK activation properties.
Relevance: Similar to the previous compound, N-(1,3-benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl) sulfamoyl]benzamide also shares the core N-(1,3-benzothiazol-2-yl)benzamide scaffold with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The differentiation lies in the 3-position substituent of the benzamide ring, where a 2-chloro-4-nitrophenyl sulfamoyl group replaces the chloro and iodo substituents found in the target compound. []
Compound Description: This is a human glucokinase (GK) activator, with the benzylsulfamoyl group at the 3-position of the benzamide ring contributing to its activity. []
Relevance: This compound shares the N-(1,3-benzothiazol-2-yl)benzamide core structure with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The major difference is the presence of a benzylsulfamoyl group at the 3-position of the benzamide ring, while the target compound has chloro and iodo substituents. []
Compound Description: This compound exhibits potent human glucokinase (GK) activation, attributed to the butylsulfamoyl group attached to the 3-position of the benzamide ring. []
Relevance: This compound is structurally similar to 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, sharing the common N-(1,3-benzothiazol-2-yl)benzamide scaffold. The variation lies in the 3-position substituent on the benzamide ring, with a butylsulfamoyl group instead of the chloro and iodo groups in the target compound. []
Compound Description: This compound acts as a potent activator of human glucokinase (GK), with its methylsulfamoyl group at the 3-position of the benzamide ring contributing to its activity. []
Relevance: Like the previous compounds, N-(1,3-benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide shares the N-(1,3-benzothiazol-2-yl)benzamide core structure with the target compound, 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The difference lies in the 3-position substituent of the benzamide ring, where a methylsulfamoyl group replaces the chloro and iodo substituents found in the target compound. []
Compound Description: This compound demonstrates potent activation of human glucokinase (GK), attributed to the presence of the 2-methylphenyl sulfamoyl group at the 3-position of the benzamide ring. []
Relevance: This compound exhibits structural similarity to 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, sharing the core N-(1,3-benzothiazol-2-yl)benzamide scaffold. The distinction lies in the 3-position substituent on the benzamide ring, where a 2-methylphenyl sulfamoyl group replaces the chloro and iodo groups found in the target compound. []
Compound Description: This compound exhibits potent activation of human glucokinase (GK), attributed to the presence of the 4-bromophenyl sulfamoyl group at the 3-position of the benzamide ring. []
Relevance: This compound exhibits structural similarity to 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, sharing the core N-(1,3-benzothiazol-2-yl)benzamide scaffold. The distinction lies in the 3-position substituent on the benzamide ring, where a 4-bromophenyl sulfamoyl group replaces the chloro and iodo groups found in the target compound. []
Compound Description: This compound is a potent activator of human glucokinase (GK), with its 4-nitrophenyl sulfamoyl group at the 3-position of the benzamide ring contributing to its activity. []
Relevance: Similar to the previous compounds, N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl] benzamide also shares the core N-(1,3-benzothiazol-2-yl)benzamide scaffold with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The differentiation lies in the 3-position substituent of the benzamide ring, where a 4-nitrophenyl sulfamoyl group replaces the chloro and iodo substituents found in the target compound. []
Compound Description: This compound is a potent activator of human glucokinase (GK), with its 4-methylphenyl sulfamoyl group at the 3-position of the benzamide ring contributing to its activity. []
Relevance: Similar to the previous compounds, N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide also shares the core N-(1,3-benzothiazol-2-yl)benzamide scaffold with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The differentiation lies in the 3-position substituent of the benzamide ring, where a 4-methylphenyl sulfamoyl group replaces the chloro and iodo substituents found in the target compound. []
Compound Description: This compound acts as a potent activator of human glucokinase (GK), with its propylsulfamoyl group at the 3-position of the benzamide ring contributing to its activity. []
Relevance: Like the previous compounds, N-(1,3-benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide shares the N-(1,3-benzothiazol-2-yl)benzamide core structure with the target compound, 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The difference lies in the 3-position substituent of the benzamide ring, where a propylsulfamoyl group replaces the chloro and iodo substituents found in the target compound. []
Compound Description: CPPHA is a positive allosteric modulator (PAM) of both metabotropic glutamate receptor 1 (mGluR1) and mGluR5. [] It acts at a novel allosteric site distinct from the MPEP site, which is the binding site for the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP).
Relevance: While CPPHA is structurally distinct from 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, it is a relevant related compound because it highlights the potential for allosteric modulation of mGlu receptors by benzamide derivatives. This suggests that modifications to the benzamide scaffold, such as those found in the target compound, could potentially lead to compounds with novel pharmacological activities at mGlu receptors. []
Compound Description: AACBA is a P2X7 receptor antagonist. [] P2X7 receptors are involved in inflammatory processes and pain perception, making them potential targets for the treatment of inflammatory diseases and chronic pain.
Relevance: AACBA shares the 2-chlorobenzamide moiety with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The key difference lies in the substituent attached to the nitrogen of the benzamide group. AACBA has a complex adamantan-1-ylmethyl and 3R-aminopyrrolidin-1-yl methyl group, while the target compound has a 6-methyl-1,3-benzothiazol-2-yl group. [] The shared 2-chlorobenzamide moiety highlights the potential for developing compounds with various biological activities by modifying the substituent on the benzamide nitrogen. []
Compound Description: This class of compounds, with various substituents on the benzothiazole ring, exhibits potent protoporphyrinogen oxidase (PPO) inhibition activity. [] PPO is a key enzyme in the biosynthesis of chlorophyll and is a target for herbicide development.
Relevance: The N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones are structurally related to 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide through the presence of the benzothiazole ring. [] This similarity in structure indicates the potential for designing compounds with diverse biological activities by modifying the substituents on both the benzothiazole ring and the benzamide moiety. []
Compound Description: These compounds, bearing different substituents on the benzothiazole ring, are potent inhibitors of protoporphyrinogen oxidase (PPO). [] Their PPO inhibition activity makes them attractive candidates for herbicide development.
Relevance: These compounds are structurally related to 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide by the shared presence of the benzothiazole ring. [] This shared structural feature highlights the potential for modulating biological activities by modifying the substituents on both the benzothiazole and benzamide moieties. []
Compound Description: This compound contains a benzamide moiety linked to a 4-chloro-1,3-dimethyl-1H-pyrazol-5-yl group through a methylene amino bridge. The compound exhibits a twisted conformation and is involved in intermolecular hydrogen bonding interactions. []
Relevance: (E)-2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide shares the benzamide structural element with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. This shared moiety indicates that modifications to the substituent attached to the benzamide nitrogen can lead to diverse structural characteristics and potential biological activities. []
Compound Description: This compound exhibits potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] Its rapid concentration-dependent bactericidal effect makes it a promising candidate for the development of new antibacterial agents.
Relevance: 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide shares the 2-chlorobenzamide moiety with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The presence of a chlorine atom at the 2-position of the benzamide ring in both compounds suggests that this structural feature may contribute to their biological activities, although against different targets. []
Compound Description: This compound is a complex molecule containing multiple heterocyclic rings and substituents. It was synthesized and characterized as part of a research program exploring new antimicrobial agents. []
Relevance: 4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide shares the 3-chlorobenzamide moiety with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. This structural similarity, while the overall structures differ significantly, highlights the importance of the benzamide moiety in designing compounds with potential biological activities. []
Compound Description: This compound is a chromone derivative synthesized as a potential antibacterial agent. [] Chromones are a class of heterocyclic compounds with diverse pharmacological activities.
Relevance: While 6-chloro-7-methyl-2-(2,3,4,5-tetrafluorophenyl)-4H-chromen-4-one does not share a direct structural resemblance with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, it is relevant in the context of exploring the antibacterial potential of compounds containing a chlorine substituent. This compound demonstrates the antibacterial activity of a 6-chlorochromone derivative. []
Compound Description: This compound is a pyrazole derivative synthesized and evaluated for its antibacterial activity. [] Pyrazoles are another class of heterocyclic compounds with various biological activities.
Relevance: 4-chloro-5-methyl-2-[5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-yl]phenol, though not directly structurally similar to 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, showcases the antibacterial activity of a 4-chloropyrazole derivative. This information can be valuable when considering the potential biological activities of compounds containing a chlorine substituent. []
Compound Description: This compound is a pyrimidine derivative synthesized and screened for its antibacterial activity. [] Pyrimidines are a class of heterocyclic compounds with various biological activities, including antibacterial properties.
Relevance: 4-chloro-2-[2-imino-6-(2,3,4,5-tetrafluorophenyl)-1,2-dihydropyrimidin-4-yl]-5-methylphenol, while not directly structurally similar to 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, serves as an example of the antibacterial activity associated with a 4-chloropyrimidine derivative. This information can be useful when considering the potential biological activities of compounds containing a chlorine substituent. []
Compound Description: This compound is a diazonium salt used as a starting material for the synthesis of a potential benzodiazepine receptor ligand. [] Benzodiazepine receptors are involved in various neurological processes, including anxiety, sleep, and muscle relaxation.
Relevance: 2-((1,3-dimethyl-1H-pyrazol-5-yl)(methyl)carbamoyl)benzendiazonium hydrogen sulfate (10) shares the benzamide moiety with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. Although the compound undergoes non-classical transformations and is not directly comparable in biological activity, it demonstrates the versatility of the benzamide scaffold as a starting point for developing compounds with diverse activities. []
Compound Description: These compounds are chlorinated epimers derived from the transformation of a diazonium salt and represent intermediates in the synthesis of potential benzodiazepine receptor ligands. []
Relevance: 4′-chloro-2,2′,5′-trimethyl-2′,4′-dihydrospiro[isoindoline-1,3′-pyrazol]-3-one (18) and (19) are structurally distinct from 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide but are mentioned in a study exploring the synthesis of benzodiazepine receptor ligands. [] This research highlights the potential for modifying benzamide derivatives to target various neurological receptors. []
Compound Description: These compounds are hydroxy epimers formed during the transformation of a diazonium salt and are intermediates in the synthesis of potential benzodiazepine receptor ligands. []
Relevance: 4′-hydroxy-2,2′,5′-trimethyl-2′,4′-dihydrospiro[isoindoline-1,3′-pyrazol]-3-one (20) and (21), while structurally different from 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, are mentioned in a study that explores the synthesis of benzodiazepine receptor ligands. [] This research emphasizes the potential of modifying benzamide derivatives for targeting neurological receptors. []
Compound Description: This compound is a simple benzamide derivative formed during the transformation of a diazonium salt and is a byproduct in the synthesis of potential benzodiazepine receptor ligands. []
Relevance: N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide (22) shares the benzamide moiety with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. This common structural feature highlights the broad range of potential biological activities associated with benzamide derivatives. []
Compound Description: This compound is a tricyclic compound synthesized from a hydroxy epimer derived from a diazonium salt and is a potential benzodiazepine receptor ligand. []
Relevance: While structurally different from 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, 1,3-dimethylisochromeno[4,3-c]pyrazol-5(1H)-one (24) is a product of a research program investigating benzodiazepine receptor ligands. This research indicates the potential of modifying benzamide derivatives to target neurological receptors. []
Compound Description: This compound is a chlorinated spirocyclic derivative synthesized from a diazonium salt and represents a product of non-classical transformation reactions in the context of exploring benzodiazepine receptor ligands. []
Relevance: Although structurally distinct from 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, 4′,4′-dichloro-2,5′-dimethyl-2′-phenyl-2′,4′-dihydrospiro[isoindoline-1,3′-pyrazol]-3-one (29) is a product of a research program exploring the synthesis of benzodiazepine receptor ligands. This research highlights the potential for benzamide derivatives to be modified for targeting diverse neurological receptors. []
Compound Description: This compound is a drug candidate under development. Its mammalian metabolites were studied using microbial biotransformations to assess its metabolic profile. []
Relevance: 5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non7-yl-methyl]-3-thiophenecarboxylic acid, while structurally dissimilar to 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, demonstrates the use of microbial biotransformations to generate metabolites of drug candidates, a technique that could potentially be applied to the target compound to understand its metabolic fate. []
Compound Description: Dasatinib is a clinically approved drug used for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. [] Its mammalian metabolites were studied using microbial biotransformations to investigate its metabolic profile.
Relevance: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib), despite its structural difference from 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, demonstrates the applicability of microbial biotransformations for generating metabolites of drug candidates. This technique could be applied to the target compound to investigate its metabolic pathway. []
Compound Description: This compound is a benzothiazole derivative containing a pyrazole ring and was synthesized as part of a research program exploring new antimicrobial and anti-inflammatory agents. []
Relevance: 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol shares the 1,3-benzothiazole moiety with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. This structural similarity emphasizes the versatility of the benzothiazole scaffold in designing compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties. []
Compound Description: This compound is a chalcone derivative synthesized and characterized as part of a drug development program. [] Chalcones are a class of compounds with diverse pharmacological activities.
Relevance: While (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-iodo-2-thienyl)prop-2-en-1-one is structurally distinct from 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, it is relevant in the context of exploring the biological activities of compounds containing a chlorine substituent. This compound demonstrates the potential of chloro-substituted chalcone derivatives in drug development. []
Compound Description: This compound is another chalcone derivative synthesized and characterized during a drug development program. []
Relevance: Although (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-methyl-2-furyl)prop-2-en-1-one does not share a direct structural resemblance with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, it is relevant in the context of exploring the biological activities of compounds containing a chlorine substituent. This compound showcases the potential of chloro-substituted chalcone derivatives in drug development. []
Compound Description: This compound exists in multiple polymorphous forms, including a novel polymorph with enhanced solubility compared to previously known forms. [] Polymorphs are different crystal forms of the same compound, which can exhibit different physicochemical properties.
Relevance: While 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide is structurally distinct from 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, it is relevant in the context of highlighting the importance of polymorphism in drug development. Different polymorphs of a compound can have different solubility, stability, and bioavailability, which can affect their therapeutic efficacy. []
Compound Description: CDPPB is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [] It acts at the MPEP site on the receptor, which is also the binding site for the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP).
Relevance: CDPPB shares the core benzamide structure with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. This common scaffold suggests that modifications to the substituents on the benzamide ring can lead to compounds with distinct pharmacological profiles at mGluR5. []
Compound Description: VU-1545 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) []. It was developed by optimizing the structure of CDPPB to improve potency at both the MPEP site and in functional assays.
Relevance: VU-1545 shares the benzamide core structure with 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. This shared scaffold indicates that modifications to the substituents on the benzamide ring can lead to compounds with diverse pharmacological profiles at mGluR5. []
Compound Description: This compound is a 1,3-thiazole derivative with high antibacterial activity. [] It exhibits a low binding energy for glucosamine-6-phosphate synthetase, a key enzyme in bacterial cell wall synthesis.
Relevance: Although structurally distinct from 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, this compound showcases the antibacterial potential of benzothiazole derivatives. The presence of the 1,3-benzothiazole moiety in the target compound suggests that it could potentially exhibit antibacterial activity. []
Compound Description: This compound is a 1,3-thiazole derivative with high antibacterial activity. [] It demonstrates strong binding to glucosamine-6-phosphate synthetase, a key enzyme involved in bacterial cell wall synthesis.
Relevance: This compound highlights the antibacterial potential of benzothiazole derivatives, despite its structural difference from 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The target compound's 1,3-benzothiazole moiety suggests it might exhibit antibacterial activity. []
Compound Description: This compound is a 1,3-thiazole derivative with high antibacterial activity. [] It demonstrates strong binding to glucosamine-6-phosphate synthetase, a key enzyme involved in bacterial cell wall synthesis.
Relevance: This compound highlights the antibacterial potential of benzothiazole derivatives, despite its structural difference from 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The target compound's 1,3-benzothiazole moiety suggests it might exhibit antibacterial activity. []
Compound Description: This compound is a 1,3-thiazole derivative with high antibacterial activity. [] It demonstrates strong binding to glucosamine-6-phosphate synthetase, a key enzyme involved in bacterial cell wall synthesis.
Relevance: This compound highlights the antibacterial potential of benzothiazole derivatives, despite its structural difference from 2-chloro-5-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The target compound's 1,3-benzothiazole moiety suggests it might exhibit antibacterial activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.